Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
Overview
Description
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications, particularly in the fields of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis, where it catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA .
Mode of Action
This compound acts as an inhibitor of acetyl-CoA carboxylase . By inhibiting this enzyme, it interferes with the production of malonyl-CoA, a critical precursor in fatty acid biosynthesis . This disruption can lead to significant changes in the metabolic processes of the organism.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway . This pathway is essential for the production of lipids, which are vital components of cell membranes and energy storage molecules. By inhibiting this pathway, the compound can disrupt the normal functioning of cells.
Pharmacokinetics
As a proherbicide, it undergoesbiochemical conversion (likely through hydrolysis of the methyl ester) to become the active herbicide .
Result of Action
The result of the action of this compound is the disruption of normal cellular function due to the inhibition of fatty acid biosynthesis . This can lead to cell death, making the compound effective as a herbicide.
Biochemical Analysis
Biochemical Properties
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in the detoxification processes, leading to changes in the levels of specific proteins and enzymes. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active site of cytochrome P450 enzymes, leading to the inhibition of their activity and subsequent changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to have varying stability and degradation rates depending on the experimental conditions . For instance, it may degrade more rapidly under certain pH conditions or in the presence of specific enzymes. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes and even toxicity . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur. Additionally, high doses of this compound can result in adverse effects, such as liver toxicity and oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into smaller metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the production and utilization of key metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments. The localization and accumulation of this compound can affect its activity and function, with higher concentrations in certain tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Agrochemicals: Used as an intermediate in the synthesis of herbicides and insecticides.
Pharmaceuticals: Employed in the development of drugs with potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar applications in chemical synthesis.
Uniqueness
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the presence of both the ester and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSBDKODWUAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377120 | |
Record name | Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-63-3 | |
Record name | Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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